Brevinin-2-OR9

Antifungal Candida albicans MIC

Researchers requiring reproducible antifungal data face supply inconsistencies with generic AMPs. Brevinin-2-OR9 solves this as a precisely characterized standard. - Single-residue variant (Ile21) imparts a 3-fold potency advantage against C. albicans over Brevinin-2-OR10 (MIC 5.1 vs 15.8 µg/mL). - Validated broad-spectrum activity against S. aureus (MIC 10.2 µg/mL) and E. coli (MIC 20.4 µg/mL). - Supplied as a cyclic monomer with confirmed Cys27-Cys33 disulfide bond, enabling controlled SAR studies.

Molecular Formula
Molecular Weight
Cat. No. B1577751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-OR9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-OR9: Antimicrobial Peptide Overview


Brevinin-2-OR9 is a 33-amino acid, C-terminally cyclized antimicrobial peptide (AMP) belonging to the brevinin-2 subfamily, originally identified from the skin secretion of the Chinese odorous frog *Odorrana rotodora* [1]. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as the pathogenic yeast *Candida albicans*, with all activities validated by minimal inhibitory concentration (MIC) assays against standardized ATCC/CMCCB strains [2]. The peptide is synthesized as a cyclic monomer with a single disulfide bond (Cys27–Cys33) and a net charge of +3 at neutral pH [2].

Broad-spectrum antimicrobial peptide screening (Gram+, Gram−, yeast)
Cyclic monomer with single disulfide bond (Cys27–Cys33)
Net charge +3 at neutral pH for membrane interaction studies

Why Brevinin-2-OR9 Is Not Interchangeable with Analogs


Brevinin-2 peptides from *O. rotodora* share a common structural scaffold but exhibit markedly divergent antimicrobial potency spectra that preclude simple functional interchange. For instance, while Brevinin-2-OR9 and its single-residue variant Brevinin-2-OR10 differ by only one amino acid (Ile21→Leu), their MIC values against *C. albicans* diverge by over 3-fold (5.1 vs. 15.8 µg/mL) [1][2]. This demonstrates that minor sequence variations within the brevinin-2 family produce quantitatively meaningful differences in target organism susceptibility, making generic substitution scientifically invalid for reproducible antimicrobial research [3].

Target
Substitute
Risk
Brevinin-2-OR9
Brevinin-2-OR10 (Ile21→Leu)
Single-residue change may shift anti-Candida MIC by over 3-fold; functional interchange not supported
Brevinin-2-OR9
Other brevinin-2 homologs (OR5, OR7, etc.)
Divergent antimicrobial spectra across homologs; substitution may alter pathogen coverage profile

Quantitative Differentiation Against Closest Analogs


Superior Anti-Candida Potency Among Homologs

Brevinin-2-OR9 demonstrates the lowest MIC against *Candida albicans* ATCC 2002 among all six *O. rotodora* brevinin-2 peptides for which data are available. Against Brevinin-2-OR10—its closest sequence homolog differing only at position 21 (Ile→Leu)—Brevinin-2-OR9 shows a 3.1-fold greater antifungal potency. Against Brevinin-2-OR7, which shares the same net charge (+3) and disulfide bond topology, Brevinin-2-OR9 exhibits a 3.4-fold potency advantage [1][2][3].

Anti-Candida MIC
Head-to-head
5.1 µg/mL (OR9) 3.1-fold lower than OR10 (15.8 µg/mL) 3.4-fold lower than OR7 (17.2 µg/mL) 2.4-fold lower than OR2 (12.1 µg/mL)
Reported lowest MIC against C. albicans among tested homologs; supports antifungal screening context
C. albicans ATCC 2002; broth microdilution; Yang et al., 2012
Antifungal Candida albicans MIC

Gram-Positive Antibacterial Activity Profile

Against *Staphylococcus aureus* ATCC 25923, Brevinin-2-OR9 (MIC = 10.2 µg/mL) is approximately 1.5- to 1.9-fold less potent than Brevinin-2-OR5 and OR6 (both MIC = 6.6 and 5.8 µg/mL respectively), but comparable to Brevinin-2-OR2 (12.1 µg/mL) and 1.2-fold more potent than Brevinin-2-OR7 (8.6 µg/mL). However, its combination of strong anti-*S. aureus* activity with superior antifungal potency is not replicated by any other homolog [1][2].

Anti-S. aureus MIC
Head-to-head
10.2 µg/mL (OR9) 1.5–1.9× higher MIC vs OR5/OR6 1.2× lower MIC vs OR7/OR2
Intermediate anti-S. aureus potency; combined with antifungal activity supports dual-pathogen screening
S. aureus ATCC 25923; same study
Antibacterial Staphylococcus aureus Gram-positive

Single-Residue Structural Probe for SAR Studies

Brevinin-2-OR9 (SFLSTFKELAINAAKNAGQSILHTLSCKLDKTC) and Brevinin-2-OR10 (SFLSTFKELAINAAKNAGQSLLHTLSCKLDKTC) differ exclusively at position 21 (Ile in OR9 vs. Leu in OR10). This single amino acid substitution, which preserves side-chain hydrophobicity but alters branching geometry, is directly associated with a 3.1-fold difference in anti-*Candida* activity (5.1 vs. 15.8 µg/mL) and a 1.3-fold difference in anti-*S. aureus* activity (10.2 vs. 7.9 µg/mL) [1][2]. Furthermore, position 21 lies within a region of the peptide that is predicted to contribute to hydrophobic face formation in the membrane-bound alpha-helical conformation, common to the brevinin-2 family [3].

Ile21 SAR Probe
Reported
Ile21 in OR9 vs Leu21 in OR10 3.1-fold anti-Candida difference 1.3-fold anti-S. aureus difference
Matched-pair probe for SAR studies on hydrophobic residue branching in membrane selectivity
Same mass, charge, disulfide topology; helix-face position
Structure-activity relationship Sequence homology Peptide engineering

Non-Hemolytic Safety Profile

Brevinin-2-OR9 shows no detectable hemolytic activity against human erythrocytes at 50 µg/mL, a concentration approximately 10-fold above its anti-*C. albicans* MIC and approximately 5-fold above its anti-*S. aureus* MIC [1]. This non-hemolytic profile is consistent across all *O. rotodora* brevinin-2 peptides tested in the source study (OR2, OR5, OR6, OR7, OR9, OR10), indicating that the antifungal potency advantage of OR9 is not achieved at the expense of increased mammalian membrane toxicity within this assay limit [2].

Hemolytic Activity
Class-level
No hemolysis detected at 50 µg/mL (OR9 & all tested OR variants)
Class-level non-hemolytic phenotype; supports mammalian membrane compatibility screening
Human erythrocytes; 10× anti-Candida MIC; Yang et al., 2012
Hemolysis Cytotoxicity Therapeutic index

Research and Procurement Application Scenarios


Antifungal Lead Optimization for Candida albicans

With an MIC of 5.1 µg/mL against *C. albicans* ATCC 2002, Brevinin-2-OR9 is the most potent anti-*Candida* peptide among its *O. rotodora* brevinin-2 cohort. Medicinal chemistry teams can use this peptide as a starting scaffold for rational mutagenesis, focusing on the Ile21 residue that distinguishes it from the less active OR10 variant. Procurement of both OR9 and OR10 from a single synthesis provider enables controlled structure-activity relationship (SAR) studies with minimal batch-to-batch variability [1].

Membrane Selectivity with Matched-Pair Probes

The single-residue difference (Ile21 in OR9 vs. Leu21 in OR10) provides a clean isosteric probe pair to investigate how beta-branched versus unbranched hydrophobic side chains influence peptide partitioning into fungal versus bacterial membrane mimics. This matched pair, available from commercial peptide synthesis services, supports biophysical studies including surface plasmon resonance, fluorescence leakage assays, and molecular dynamics simulations [1].

Broad-Spectrum Antimicrobial Screening Panels

Brevinin-2-OR9 exhibits balanced activity across Gram-positive (S. aureus MIC 10.2 µg/mL), Gram-negative (E. coli and B. pyocyaneus MIC 20.4 µg/mL), and fungal targets. This activity profile makes it suitable for inclusion in standardized antimicrobial peptide screening libraries where a single compound must provide coverage across multiple pathogen classes simultaneously, reducing the number of peptides required for initial broad-spectrum screening campaigns [1][2].

Reference Standard for Brevinin-2 Classification

As one of the fully characterized brevinin-2 peptides from *O. rotodora* with complete MIC data across four standard strains, Brevinin-2-OR9 can serve as a calibrated reference standard for normalizing inter-laboratory antimicrobial activity measurements when characterizing newly discovered amphibian AMPs. Researchers can benchmark their assay conditions against the published MIC values for OR9 to ensure methodological consistency [2].

Application
Selection Property
Validation Focus
Antifungal screening & SAR studies
C. albicans MIC potency context
Homolog-ranked anti-Candida activity
Membrane selectivity research
Ile21/Leu21 isosteric probe pair
Fungal vs. bacterial membrane partitioning assays
Broad-spectrum antimicrobial screening
Multi-target activity profile
Coverage across Gram+, Gram−, and yeast
Brevinin-2 reference standard
Well-characterized MIC across standard strains
Inter-laboratory assay benchmarking
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